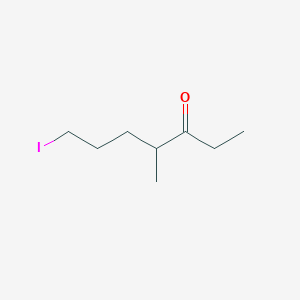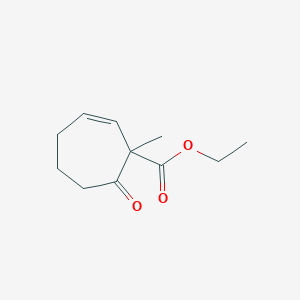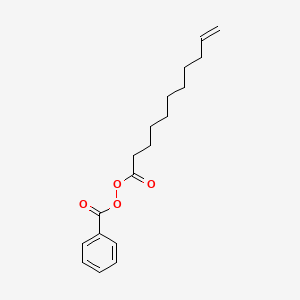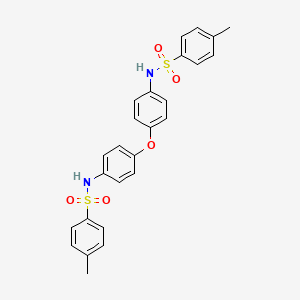
7-Iodo-4-methylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-4-methylheptan-3-one: is an organic compound that belongs to the class of iodinated ketones. It is characterized by the presence of an iodine atom attached to the seventh carbon of a heptane chain, with a methyl group on the fourth carbon and a ketone functional group on the third carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylheptan-3-one can be achieved through several methods. One common approach involves the iodination of 4-methylheptan-3-one. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes typically use continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-4-methylheptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Iodo-4-methylheptan-3-ol.
Oxidation: 7-Iodo-4-methylheptanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
7-Iodo-4-methylheptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving iodinated organic molecules, which are important in various biological processes.
Medicine: Research into iodinated compounds often focuses on their potential use in pharmaceuticals, particularly in the development of radiolabeled compounds for diagnostic imaging.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds:
4-Methylheptan-3-one: Lacks the iodine atom, making it less reactive in substitution reactions.
7-Bromo-4-methylheptan-3-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
7-Chloro-4-methylheptan-3-one: Contains a chlorine atom, which also affects its reactivity compared to the iodine-containing compound.
Uniqueness: 7-Iodo-4-methylheptan-3-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly interesting for various chemical transformations and applications.
Propiedades
| 112905-17-6 | |
Fórmula molecular |
C8H15IO |
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
7-iodo-4-methylheptan-3-one |
InChI |
InChI=1S/C8H15IO/c1-3-8(10)7(2)5-4-6-9/h7H,3-6H2,1-2H3 |
Clave InChI |
SSQPDRFDDXVVPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)






